2-(Azetidin-3-yloxy)-5-bromo-3-methylpyridine
Overview
Description
2-(Azetidin-3-yloxy)-5-bromo-3-methylpyridine is a heterocyclic compound that features both azetidine and pyridine rings. The presence of these rings makes it an interesting subject for research due to its potential biological and chemical properties. The compound’s structure includes a bromine atom and a methyl group attached to the pyridine ring, which can influence its reactivity and interactions with other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-3-yloxy)-5-bromo-3-methylpyridine typically involves the formation of the azetidine ring followed by its attachment to the pyridine ring. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then reacted with various NH-heterocycles to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions
2-(Azetidin-3-yloxy)-5-bromo-3-methylpyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the azetidine ring.
Cycloaddition Reactions: The azetidine ring can participate in cycloaddition reactions, such as the [2+2] photocycloaddition reaction.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted pyridine derivatives, while oxidation and reduction reactions can modify the azetidine ring.
Scientific Research Applications
2-(Azetidin-3-yloxy)-5-bromo-3-methylpyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: Its unique structure can be utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-(Azetidin-3-yloxy)-5-bromo-3-methylpyridine exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways due to the presence of the azetidine and pyridine rings. These interactions can influence biological processes, making the compound a subject of interest in pharmacological research .
Comparison with Similar Compounds
Similar Compounds
3-(Prop-1-en-2-yl)azetidin-2-one: Known for its antiproliferative and tubulin-destabilizing effects in cancer cells.
2-(N-Boc-azetidin-3-yl)-2-alkylpropanoic acids: Used as novel GABA derivatives.
3-Pyrrole-substituted 2-azetidinones: Synthesized for their potential therapeutic applications.
Uniqueness
2-(Azetidin-3-yloxy)-5-bromo-3-methylpyridine is unique due to the combination of the azetidine and pyridine rings, along with the presence of a bromine atom and a methyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-(azetidin-3-yloxy)-5-bromo-3-methylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O/c1-6-2-7(10)3-12-9(6)13-8-4-11-5-8/h2-3,8,11H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTMHLNUMCVHOLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1OC2CNC2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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